HEMATOXYLIN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

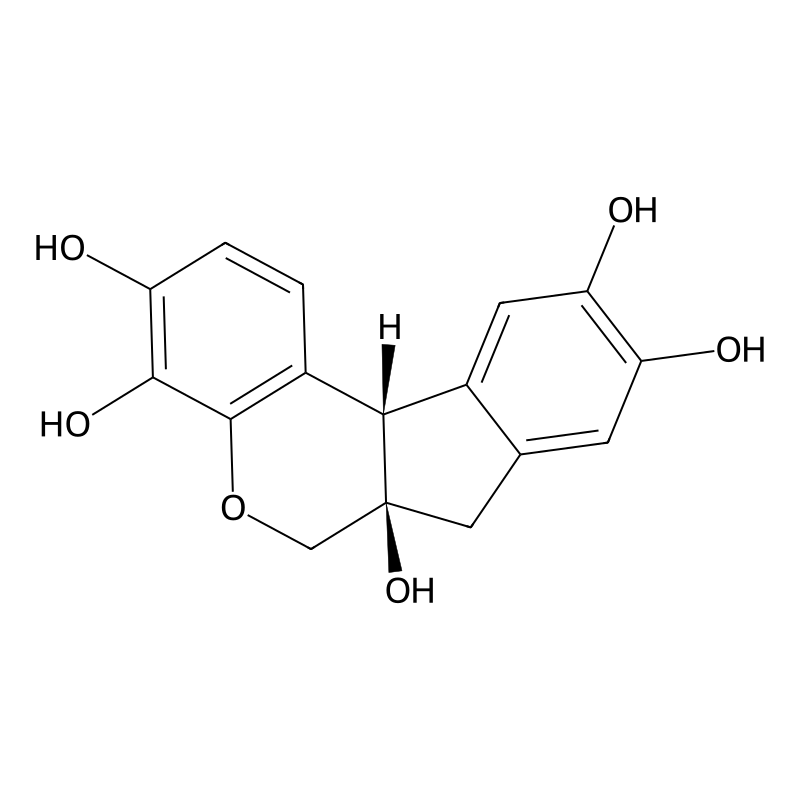

(+)-haematoxylin is a haematoxylin. It is an enantiomer of a (-)-haematoxylin.

Hematoxylin is a natural product found in Haematoxylum campechianum and Haematoxylum brasiletto with data available.

A dye obtained from the heartwood of logwood (Haematoxylon campechianum Linn., Leguminosae) used as a stain in microscopy and in the manufacture of ink.

- Oxidation: Hematoxylin is oxidized to hematein, which is the active dye responsible for staining. This reaction can occur naturally over time or be accelerated using chemical oxidizers such as sodium iodate .

- Complex Formation: Hematein forms complexes with metal ions (commonly aluminum and iron), which enhance its staining properties. The most common complex used in histology is the aluminum-hematein complex, known as hemalum .

- pH Dependence: The staining intensity of hematoxylin is influenced by the pH of the solution. An acidic environment can decrease staining intensity, while an alkaline environment can enhance it .

Hematoxylin exhibits specific biological activity primarily through its interaction with nucleic acids. It binds strongly to negatively charged structures such as DNA and RNA, resulting in a blue or purple coloration of cell nuclei during histological staining. This property makes it invaluable in cytology and pathology for identifying cellular structures and assessing tissue morphology . Additionally, hematoxylin has been shown to possess antioxidant properties, although its primary application remains in histological staining.

The synthesis of hematoxylin can be achieved through several methods:

- Natural Extraction: Hematoxylin is traditionally extracted from the heartwood of the logwood tree through a process involving grinding the wood and extracting it with solvents like water or alcohol.

- Chemical Oxidation: In laboratory settings, hematoxylin can be synthesized by oxidizing certain precursors using agents like sodium iodate or mercuric oxide. This method allows for greater control over the oxidation process and results in higher purity .

- Formulation for Staining: Various formulations exist that combine hematoxylin with mordants (metal salts) to enhance its staining capabilities. Common formulations include Mayer's hematoxylin and Harris's hematoxylin, each differing by the type of mordant used and the method of oxidation applied .

Hematoxylin is predominantly used in histology and cytology for staining tissue specimens. Its applications include:

- Histological Staining: Hematoxylin is commonly used in combination with eosin (H&E staining) to visualize cellular structures in tissue samples, allowing pathologists to differentiate between nuclei and cytoplasm.

- Cytological Staining: It is also utilized in Papanicolaou stains for cervical cancer screening.

- Research: Hematoxylin is employed in various biological research applications to study cellular morphology and structure .

Studies have demonstrated that hematoxylin interacts with various cellular components:

- Nucleic Acids: Hematoxylin binds specifically to DNA, allowing for clear visualization of nuclei during microscopic examination.

- Proteins: The dye can also interact with certain proteins within cells, although this interaction is less specific compared to its binding with nucleic acids .

- Metal Ions: The formation of metal-hematein complexes significantly enhances the dye's binding affinity and specificity during staining procedures .

Several compounds share similarities with hematoxylin in terms of their chemical structure or application as histological stains:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Eosin Y | C₁₈H₁₈Br₂O₅S | Counterstain in H&E | Acidic dye that stains cytoplasm pink |

| Thionine | C₁₃H₁₁N₃S | Nuclear stain | Cationic dye that stains nuclei blue |

| Toluidine Blue | C₁₅H₁₅N₂S | Staining nucleic acids | Basic dye that provides contrast with acidic dyes |

| Feulgen Reaction | N/A | DNA visualization | Specific for DNA; involves acid hydrolysis |

| Methylene Blue | C₁₆H₁₁ClN₂ | General stain | Cationic; penetrates living cells |

The uniqueness of hematoxylin lies in its natural origin and its specific binding properties to nucleic acids, making it particularly effective for nuclear staining compared to synthetic dyes that may not exhibit the same specificity .

Physical Description

Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Mechanism of Action

Wikipedia

Use Classification

Methods of Manufacturing

SYNTH: DANN, HOFMAN, ANGEW CHEM 75, 1125 (1963); MORSINGH, ROBINSON, TETRAHEDRON 26, 281 (1970)...

General Manufacturing Information

C.I. Natural Black 1: INACTIVE